Cas no 1017231-09-2 (2-(indolizin-2-yl)ethan-1-amine)

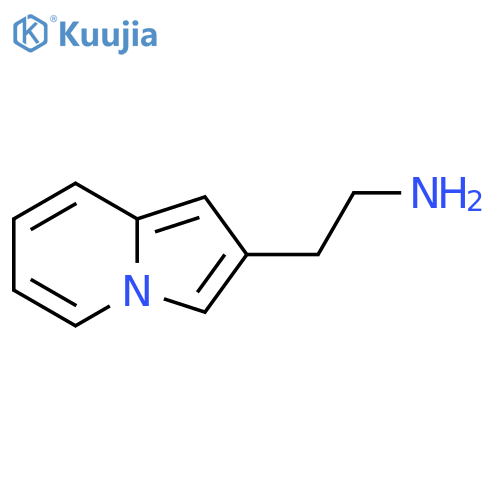

1017231-09-2 structure

商品名:2-(indolizin-2-yl)ethan-1-amine

CAS番号:1017231-09-2

MF:C10H12N2

メガワット:160.215682029724

MDL:MFCD09884507

CID:5238298

PubChem ID:24255229

2-(indolizin-2-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-Indolizineethanamine

- 2-(indolizin-2-yl)ethan-1-amine

-

- MDL: MFCD09884507

- インチ: 1S/C10H12N2/c11-5-4-9-7-10-3-1-2-6-12(10)8-9/h1-3,6-8H,4-5,11H2

- InChIKey: SUSCRBNRTGRASZ-UHFFFAOYSA-N

- ほほえんだ: C1=C2N(C=CC=C2)C=C1CCN

2-(indolizin-2-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-301445-0.25g |

2-(indolizin-2-yl)ethan-1-amine |

1017231-09-2 | 95.0% | 0.25g |

$1249.0 | 2025-03-19 | |

| Enamine | EN300-301445-1.0g |

2-(indolizin-2-yl)ethan-1-amine |

1017231-09-2 | 95.0% | 1.0g |

$1357.0 | 2025-03-19 | |

| Enamine | EN300-301445-10.0g |

2-(indolizin-2-yl)ethan-1-amine |

1017231-09-2 | 95.0% | 10.0g |

$5837.0 | 2025-03-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01055344-1g |

2-(Indolizin-2-yl)ethan-1-amine |

1017231-09-2 | 95% | 1g |

¥6755.0 | 2023-02-27 | |

| Enamine | EN300-301445-2.5g |

2-(indolizin-2-yl)ethan-1-amine |

1017231-09-2 | 95.0% | 2.5g |

$2660.0 | 2025-03-19 | |

| Ambeed | A1089531-1g |

2-(Indolizin-2-yl)ethan-1-amine |

1017231-09-2 | 95% | 1g |

$984.0 | 2023-09-09 | |

| Enamine | EN300-301445-5g |

2-(indolizin-2-yl)ethan-1-amine |

1017231-09-2 | 5g |

$3935.0 | 2023-09-06 | ||

| Enamine | EN300-301445-10g |

2-(indolizin-2-yl)ethan-1-amine |

1017231-09-2 | 10g |

$5837.0 | 2023-09-06 | ||

| Enamine | EN300-301445-0.05g |

2-(indolizin-2-yl)ethan-1-amine |

1017231-09-2 | 95.0% | 0.05g |

$1140.0 | 2025-03-19 | |

| Enamine | EN300-301445-0.1g |

2-(indolizin-2-yl)ethan-1-amine |

1017231-09-2 | 95.0% | 0.1g |

$1195.0 | 2025-03-19 |

2-(indolizin-2-yl)ethan-1-amine 関連文献

-

Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915

1017231-09-2 (2-(indolizin-2-yl)ethan-1-amine) 関連製品

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬